6-Bromo-2-naphthaldehyde
Overview
Description
6-Bromo-2-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and an aldehyde group is present at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c19 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
Its inhibitory effect on cyp1a2 and cyp2c19 suggests that it may interfere with the metabolic processes mediated by these enzymes
Biochemical Pathways
Given its inhibitory action on CYP1A2 and CYP2C19, it can be inferred that it may impact drug metabolism pathways . The downstream effects of this interaction would depend on the specific substrates involved.
Pharmacokinetics
6-Bromo-2-naphthaldehyde exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by a Log Po/w value of 2.13 to 3.79 , suggests that it may have good bioavailability.
Result of Action
Its inhibitory effects on CYP1A2 and CYP2C19 suggest potential impacts on drug metabolism, which could influence the efficacy and toxicity of co-administered drugs .
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthaldehyde can be synthesized through several methods. One common method involves the bromination of 2-naphthaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the sixth position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-bromo-2-naphthoic acid.
Reduction: The aldehyde group can be reduced to form 6-bromo-2-naphthylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 6-Bromo-2-naphthoic acid.
Reduction: 6-Bromo-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-naphthaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Naphthaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
6-Bromo-2-naphthylmethanol: Contains a hydroxyl group instead of an aldehyde group, affecting its chemical behavior.
Uniqueness: 6-Bromo-2-naphthaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
6-bromonaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDUYJRQNTEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541764 | |
Record name | 6-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-46-9 | |
Record name | 6-Bromo-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170737-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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